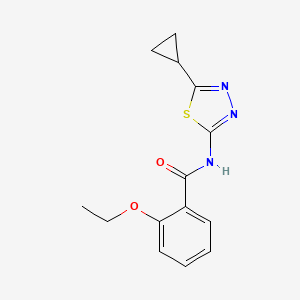![molecular formula C19H17N3O2S B12134908 5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole](/img/structure/B12134908.png)
5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Furylmethyl Intermediate: The initial step involves the reaction of furfural with a suitable reagent to form a furylmethyl intermediate.
Thioether Formation: The furylmethyl intermediate is then reacted with 2-methylphenylthiol under specific conditions to form the thioether linkage.
Triazole Ring Formation: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the 1,2,4-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furyl and methylphenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the furyl and methylphenyl groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Furylmethyl)-5-methylfuran: A compound with similar furyl groups but different overall structure and properties.
2-(2-Furfuryl)furan: Another compound with furyl groups, used in different applications.
Methyl 5-[(2-furylmethyl)amino]methyl-2-furoate: A related compound with furyl and amino groups.
Uniqueness
5-(2-Furyl)-4-(2-furylmethyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole is unique due to its combination of furyl, methylphenyl, and triazole groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C19H17N3O2S |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
3-(furan-2-yl)-4-(furan-2-ylmethyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C19H17N3O2S/c1-14-6-2-3-7-15(14)13-25-19-21-20-18(17-9-5-11-24-17)22(19)12-16-8-4-10-23-16/h2-11H,12-13H2,1H3 |
Clave InChI |
DRIDSLFPUCYRSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12134827.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12134837.png)
![(5Z)-3-butyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12134841.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12134846.png)
![4-[(2,6-Difluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12134847.png)
![4-[(3-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12134851.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide](/img/structure/B12134854.png)
![1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12134866.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyr imidin-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B12134869.png)
![3-[(3-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12134874.png)
![3-Hydroxy-6-(hydroxymethyl)-2-[(2-pyridylamino)-3-thienylmethyl]pyran-4-one](/img/structure/B12134882.png)

![9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12134894.png)

